![molecular formula C18H25FN2O2 B6139479 N-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)acetamide](/img/structure/B6139479.png)
N-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as FPEPA, and it belongs to the class of piperidine-based compounds.
Mécanisme D'action
FPEPA is believed to exert its therapeutic effects by acting as a positive allosteric modulator of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and cell survival. FPEPA binds to the sigma-1 receptor and enhances its activity, leading to the downstream effects that are responsible for its therapeutic properties.
Biochemical and Physiological Effects:
FPEPA has been shown to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. FPEPA has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
FPEPA has several advantages for lab experiments. It has high potency and selectivity for the sigma-1 receptor, making it a useful tool for studying the role of this receptor in various cellular processes. FPEPA is also stable and has good solubility in water, allowing for easy administration in in vitro and in vivo experiments.
One of the limitations of FPEPA is its low yield in the synthesis process. This makes it difficult to obtain large quantities of the compound for use in experiments. Additionally, FPEPA has not been extensively studied in humans, and its safety profile in humans is not well established.
Orientations Futures
There are several future directions for research on FPEPA. One area of interest is the potential use of FPEPA in the treatment of depression and other mood disorders. FPEPA has been found to increase the levels of BDNF, which is implicated in the pathogenesis of depression. Another area of interest is the potential use of FPEPA in the treatment of drug addiction. FPEPA has been shown to reduce drug-seeking behavior in animal models of addiction.
Conclusion:
In conclusion, FPEPA is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves modulation of the sigma-1 receptor, and it has been found to exhibit neuroprotective, analgesic, and anti-inflammatory properties. While FPEPA has several advantages for lab experiments, its safety profile in humans is not well established, and further research is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of FPEPA involves the reaction of 3-(2-bromoethyl)-1-fluorobenzene with 3-piperidone to form 3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)acetamide. The reaction is carried out in the presence of a palladium catalyst and a base. The yield of FPEPA obtained through this method is around 50%.
Applications De Recherche Scientifique
FPEPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective, analgesic, and anti-inflammatory properties. FPEPA has also been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders. Additionally, FPEPA has been found to have potential applications in the treatment of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[3-[3-[2-(3-fluorophenyl)ethyl]piperidin-1-yl]-3-oxopropyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2/c1-14(22)20-10-9-18(23)21-11-3-5-16(13-21)8-7-15-4-2-6-17(19)12-15/h2,4,6,12,16H,3,5,7-11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGDGNJULWYARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)N1CCCC(C1)CCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.